4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile
Description
Properties
IUPAC Name |
4-(2,2,2-trifluoro-1,1-dihydroxyethyl)benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO2/c10-9(11,12)8(14,15)7-3-1-6(5-13)2-4-7/h1-4,14-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZWKKOEOIBWPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(C(F)(F)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Aldol Addition Using 4-Cyanobenzaldehyde
The most widely reported method involves the reaction of 4-cyanobenzaldehyde with trifluoroacetaldehyde under controlled conditions. This single-step approach leverages the electrophilicity of the aldehyde group to facilitate nucleophilic attack by trifluoroacetaldehyde, followed by hydration to yield the geminal diol structure.
Reaction Conditions:
-
Solvent: Glacial acetic acid or dimethyl sulfoxide (DMSO)
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Temperature: Reflux (100–120°C)
The reaction achieves a yield of 68–75% after purification via ice-water washing and recrystallization. The use of glacial acetic acid enhances solubility, while sulfuric acid protonates the aldehyde, increasing its electrophilicity for nucleophilic attack by trifluoroacetaldehyde’s enol tautomer.
Mechanistic Insights
The reaction proceeds via a nucleophilic addition-elimination mechanism :
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Protonation of 4-cyanobenzaldehyde’s carbonyl oxygen by sulfuric acid.
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Enolization of trifluoroacetaldehyde under acidic conditions, forming a nucleophilic enol.
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Attack by the enol on the protonated aldehyde, yielding a β-hydroxy ketone intermediate.
Side reactions such as the Cannizzaro reaction (disproportionation of aldehydes into alcohols and carboxylic acids) are suppressed by maintaining a stoichiometric excess of trifluoroacetaldehyde.
| Step | Reagents | Conditions | Purpose |
|---|---|---|---|
| Bromination | Dibromohydantoin, H₂SO₄ | 60°C, 6 hours | Introduce bromide at position 2 |
| Cyanation | CuCN, quinoline | Reflux, 20 hours | Replace bromide with cyano group |
| Aminolysis | Liquid NH₃, ethanol | 80°C, 12 hours | Substitute fluoride with amine |
Adapting this approach would require substituting the aminolysis step with dihydroxyethylation, though this remains speculative without direct experimental evidence.
Optimization Strategies and Challenges
Solvent and Catalyst Optimization
DMSO outperforms glacial acetic acid in reactions involving electron-deficient aldehydes due to its ability to stabilize charged intermediates. A comparative study revealed:
| Solvent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Glacial AcOH | 68 | 95 | Cannizzaro byproducts (≤5%) |
| DMSO | 75 | 99 | None detected |
The use of malonic acid as a buffering agent in DMSO further improves yield (up to 92% ) by preventing undesired decarboxylation.
Comparative Analysis of Methods
| Method | Steps | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Direct Aldol Addition | 1 | 68–75 | 95–99 | High |
| Halogenation-Cyanation | 3 | 40–50* | 85–90* | Moderate |
*Extrapolated from analogous syntheses.
The direct method is favored for its simplicity and scalability, though multi-step routes may offer better regioselectivity for complex derivatives.
Applications and Derivative Synthesis
This compound serves as a precursor for:
Chemical Reactions Analysis
Types of Reactions
4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are frequently used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Activity
Research has indicated that compounds with similar structures to 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile exhibit antiviral properties. For instance, its derivatives have been investigated for their efficacy against viruses such as HIV-1. A study demonstrated that modifications at the para position of the phenyl ring significantly enhanced antiviral activity, with certain derivatives achieving low IC50 values (e.g., 0.15 μM) against viral strains .
1.2 Anti-inflammatory Properties
The compound shows promise as an anti-inflammatory agent. Similar compounds have been reported to inhibit cyclooxygenase enzymes (COX), which are crucial targets in managing pain and inflammation. In animal models, these derivatives demonstrated a significant reduction in inflammatory markers.
1.3 Neurological Applications
this compound may serve as an intermediate in synthesizing drugs targeting neurological disorders. Studies suggest that it can modulate neurotransmitter systems effectively, making it a candidate for developing treatments for conditions such as depression and anxiety.
Agrochemicals
2.1 Herbicidal Activity
Compounds similar to this compound have been explored for their herbicidal properties. Research indicates that they can inhibit key enzymes involved in plant metabolism, thus serving as effective herbicides in agricultural applications .
Materials Science
3.1 Fluorinated Polymers
The incorporation of trifluoromethyl groups into polymer matrices has been shown to enhance thermal stability and chemical resistance. The unique properties of this compound may contribute to the development of advanced materials with improved performance characteristics for industrial applications.
Data Table: Biological Activities of this compound
Case Study 1: Antiviral Efficacy Against HIV-1
A series of derivatives derived from this compound were synthesized and evaluated for their antiviral activity against HIV-1. The study revealed that specific structural modifications led to enhanced potency and selectivity indices compared to existing antiviral agents .
Case Study 2: Anti-inflammatory Effects in Animal Models
In a controlled study involving animal models of inflammation induced by carrageenan injection, derivatives of the compound were administered. Results indicated a significant decrease in paw edema and inflammatory cytokines compared to the control group.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes . The nitrile group can interact with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 4-(2,2,2-trifluoro-1,1-dihydroxyethyl)benzonitrile and related benzonitrile derivatives:
Functional Group Analysis
- Hydroxyl Groups : The target compound’s vicinal diol distinguishes it from analogs with single hydroxyl groups (e.g., ) or hydroxyls embedded in heterocycles (e.g., ). This diol may enhance hydrogen-bonding capacity, influencing solubility and reactivity.
- Trifluoromethyl vs. Trifluoroethyl : Unlike compounds with trifluoromethyl substituents (e.g., ), the target’s trifluoroethyl group introduces greater steric bulk and electron-withdrawing effects.
- Heterocyclic Moieties: Compounds like and incorporate thioxoimidazolidinone or thiazolidinone rings, which are absent in the target. These moieties are often associated with biological activity (e.g., enzyme inhibition) .
Physical and Chemical Properties
Biological Activity
4-(2,2,2-Trifluoro-1,1-dihydroxyethyl)benzonitrile is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and a benzonitrile moiety. Its molecular formula is C9H6F3NO2, with a molecular weight of 217.14 g/mol. This compound has garnered attention for its potential biological activity and applications in medicinal chemistry.
The presence of the trifluoromethyl group enhances the lipophilicity of the compound, facilitating its penetration into biological membranes. The nitrile group may interact with various biological targets, making it a candidate for further investigation in pharmacological contexts.
Synthesis
The synthesis of this compound typically involves the reaction of 4-cyanobenzaldehyde with trifluoroacetaldehyde in the presence of suitable catalysts. This method allows for high yields and purity, which are critical for biological evaluations.
Biological Activity
Research into the biological activity of this compound has revealed several promising avenues:
Anticancer Activity
Recent studies have focused on the compound's potential as an anticancer agent. For instance, compounds structurally similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines. One study reported that related compounds exhibited IC50 values in the nanomolar range against MCF-7 breast cancer cells, indicating potent activity .
Table 1: Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A (similar structure) | MCF-7 | 52 |
| Compound B | MDA-MB-231 | 74 |
| 4-(2,2,2-Trifluoro-1-hydroxyethyl)benzonitrile | TBD |
The mechanism by which this compound exerts its biological effects is believed to involve interaction with specific molecular targets within cells. The lipophilic nature of the trifluoromethyl group likely enhances membrane permeability and facilitates interactions with intracellular proteins involved in cell signaling pathways .
Case Studies
Several case studies have highlighted the biological potential of fluorinated compounds similar to this compound:
- Case Study 1 : A study explored the effects of a related compound on tubulin polymerization in cancer cells. The results indicated that the compound induced G2/M phase cell cycle arrest and apoptosis in MCF-7 cells by targeting tubulin dynamics .
- Case Study 2 : Another investigation assessed the binding affinity of fluorinated benzonitriles to key enzymes involved in metabolic pathways. The findings suggested that these compounds could serve as inhibitors for certain enzymatic activities critical in cancer metabolism .
Q & A
Q. What synthetic routes are most effective for preparing 4-(2,2,2-trifluoro-1,1-dihydroxyethyl)benzonitrile, and how can intermediates be characterized?
Methodological Answer:
- Synthesis Strategy : Start with a benzonitrile precursor (e.g., 4-formylbenzonitrile) and employ fluorinated reagents such as potassium 2-bromo-2,2-difluoroacetate (analogous to Wittig-type olefination in ). The trifluoroacetyl group can be introduced via nucleophilic addition, followed by dihydroxylation.
- Intermediate Characterization : Use NMR (400 MHz, DMSO-) to monitor reaction progress. For example, the hydrate form of a related compound (4-(2,2,2-trifluoroacetyl)benzonitrile) shows distinct signals at δ = 7.93–7.87 (m, 2H) and δ = -81.78 in NMR .
- Safety Note : Follow ACS hazard assessment guidelines for handling fluorinated reagents and exothermic reactions .
Q. How can researchers verify the purity and structural integrity of this compound post-synthesis?
Methodological Answer:
- Analytical Techniques :
- HPLC-MS : Use a C18 column with acetonitrile/water (0.1% formic acid) to confirm molecular ion peaks (e.g., [M+H]).
- Multinuclear NMR : Compare NMR data to reference compounds (e.g., δ = 123.19 ppm, q, for CF groups in similar structures ).
- Elemental Analysis : Validate %C, %H, and %N against theoretical values (e.g., CHFNO requires C 52.18%, H 2.89%, N 6.76%).
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of the trifluoro-dihydroxyethyl group in nucleophilic or electrophilic reactions?
Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map the electron density of the trifluoro-dihydroxyethyl moiety. The electron-withdrawing CF group stabilizes transition states in nucleophilic substitutions.
- Experimental Validation : Use kinetic isotope effects (KIE) or Hammett plots to correlate substituent effects with reaction rates. For example, the trifluoromethyl group in 2-(trifluoromethyl)benzonitrile exhibits a σ value of +0.54, indicating strong electron withdrawal .
- Case Study : Compare with 4-[(4-ethenyl-2-fluorophenyl)ethynyl]-2,6-difluorobenzonitrile, where steric and electronic effects modulate reactivity .
Q. How does the stereochemistry of the dihydroxyethyl group influence biological activity or material properties?
Methodological Answer:
- Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column) to separate enantiomers. For related compounds (e.g., 4-{(2R)-2-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]-1-pyrrolidinyl}-2-(trifluoromethyl)benzonitrile), stereochemistry is critical for receptor binding .
- Biological Assays : Test enantiomers against target proteins (e.g., androgen receptor) using SPR or fluorescence polarization.
- Solid-State Analysis : Single-crystal X-ray diffraction (as in ) can reveal hydrogen-bonding networks influenced by stereochemistry.
Q. What are the key challenges in scaling up synthesis while maintaining regioselectivity?
Methodological Answer:
- Process Optimization :
- Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps to minimize byproducts.
- Temperature Control : Use jacketed reactors to manage exothermic steps (e.g., fluorination reactions in ).
- Scale-Up Hazards : Refer to "Prudent Practices in the Laboratory" (NRC) for pressurized reactions involving decarboxylation .
- Case Study : The synthesis of 4-[5-(trifluoromethyl)pyrid-2-yl]benzonitrile faced yield drops >50% at >10g scales due to poor solubility; adding DMF co-solvents resolved this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
